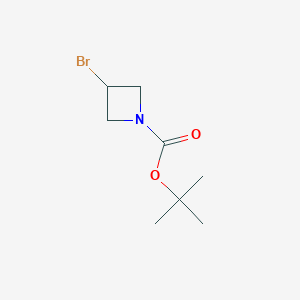

Tert-butyl 3-bromoazetidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-bromoazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-bromoazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-bromoazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTPPPNQDPSSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697026 | |

| Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064194-10-0 | |

| Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-bromoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl 3-bromoazetidine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-butyl 3-bromoazetidine-1-carboxylate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of tert-butyl 3-bromoazetidine-1-carboxylate, a critical building block in modern medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a robust understanding of this versatile reagent.

Introduction: The Strategic Importance of a Strained Ring

Tert-butyl 3-bromoazetidine-1-carboxylate (N-Boc-3-bromoazetidine) is a synthetically valuable heterocyclic compound. Its structure is characterized by two key features that render it highly useful: a strained four-membered azetidine ring and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. The inherent ring strain of the azetidine core provides a driving force for ring-opening reactions, while the bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution. The Boc group ensures stability and modulates reactivity, allowing for controlled synthetic transformations.

This combination makes it a preferred scaffold for introducing the azetidine motif into larger, more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its application spans from research and development to pilot and industrial-scale chemical synthesis.[1]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of tert-butyl 3-bromoazetidine-1-carboxylate are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄BrNO₂ | [1][3][4] |

| Molecular Weight | 236.11 g/mol | [3][4][5] |

| CAS Number | 1064194-10-0 | [1][3][6] |

| Appearance | Colorless to light yellow liquid | [5][6][7] |

| Boiling Point | 258 °C | [6] |

| Density | 1.443 g/cm³ | [6] |

| Flash Point | 110 °C | [6] |

| Storage Conditions | 2-8 °C, Sealed in a dry environment | [6][8] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound. The following are representative ¹H and ¹³C NMR data as reported in the literature.[6][7]

-

¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).

-

¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).

The singlet at 1.44 ppm corresponds to the nine equivalent protons of the tert-butyl group. The multiplets in the 4.14-4.55 ppm range are characteristic of the azetidine ring protons. In the ¹³C NMR spectrum, the peak at 155.8 ppm is from the carbonyl carbon of the Boc group, while the peak at 80.2 ppm corresponds to the quaternary carbon of the tert-butyl group. The signals for the azetidine ring carbons appear around 60.3 ppm and 33.0 ppm (the carbon bearing the bromine).

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl 3-bromoazetidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established literature procedures.[6][7]

Synthesis Workflow Diagram

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 3-bromoazetidine-1-carboxylate - CAS:1064194-10-0 - Abovchem [abovchem.com]

- 5. file.ambeed.com [file.ambeed.com]

- 6. tert-butyl 3-bromoazetidine-1-carboxylate CAS#: 1064194-10-0 [m.chemicalbook.com]

- 7. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 8. tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structural Elucidation of tert-Butyl 3-Bromoazetidine-1-carboxylate

Abstract: This technical guide provides a detailed, methodology-driven framework for the structural elucidation of tert-butyl 3-bromoazetidine-1-carboxylate, a key heterocyclic building block in pharmaceutical synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document emphasizes the synergistic use of modern analytical techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is built on a foundation of self-validating protocols and authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its constrained, three-dimensional structure offers a unique conformational rigidity that can improve binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates. tert-Butyl 3-bromoazetidine-1-carboxylate is a versatile and highly valuable intermediate, providing a robust scaffold for introducing the azetidine ring into complex molecular architectures.[1] Given its role as a foundational starting material, unambiguous confirmation of its structure and purity is a critical first step in any synthetic campaign.

The Analytical Triad: A Multi-Pronged Approach to Elucidation

The definitive structural confirmation of tert-butyl 3-bromoazetidine-1-carboxylate is not achieved by a single technique, but by the convergence of evidence from three core analytical methods: NMR, MS, and IR. Each provides a unique piece of the structural puzzle, and together they form a self-validating system that leaves no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the carbon-hydrogen framework.[2] For this molecule, both ¹H and ¹³C NMR are indispensable.

Causality of the Experiment: ¹H NMR provides a detailed map of the proton environments within the molecule. The chemical shift (δ) indicates the electronic environment of each proton; electronegative atoms like bromine and the carbamate's oxygen and nitrogen deshield nearby protons, shifting their signals downfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting (multiplicity), which directly reveals the connectivity of the proton network.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 4.55 - 4.46 | m (multiplet) | 3H | CH-Br and CH₂ | [3][4] |

| 4.22 - 4.14 | m (multiplet) | 2H | CH₂ | [3][4] |

| 1.44 | s (singlet) | 9H | C(CH₃)₃ | [3][4] |

Expert Interpretation:

-

The signal at 1.44 ppm is a sharp singlet integrating to nine protons, the unmistakable signature of the magnetically equivalent protons of the tert-butyl (Boc) protecting group.[3][4]

-

The complex multiplets in the 4.14-4.55 ppm region correspond to the five protons on the azetidine ring. The proton on the carbon bearing the bromine (CH-Br) is the most deshielded and resides in this downfield region. The two sets of methylene protons (CH₂) are diastereotopic and couple with each other and the CH-Br proton, leading to the observed complex multiplet pattern.[3][4] The integration of these two regions correctly sums to the five ring protons.

Causality of the Experiment: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the unique carbon environments. The chemical shift of each carbon is highly indicative of its hybridization and the nature of its attached atoms and functional groups.

Expected ¹³C NMR Spectral Data (126 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Source |

| 155.8 | C =O (Carbamate) | [3][4] |

| 80.2 | C (CH₃)₃ (Quaternary) | [3][4] |

| 60.3 | C H₂ (Ring) | [3][4] |

| 33.0 | C H-Br | [3][4] |

| 28.4 | C(C H₃)₃ (Methyls) | [3][4] |

Expert Interpretation:

-

The 155.8 ppm signal is characteristic of a carbamate carbonyl carbon.

-

The signals at 80.2 ppm and 28.4 ppm are classic for the quaternary and three equivalent methyl carbons of the tert-butyl group, respectively.[3][4]

-

The upfield signal at 33.0 ppm is assigned to the carbon directly attached to the electronegative bromine atom.[3][4]

-

The signal at 60.3 ppm represents the two equivalent methylene carbons of the azetidine ring.[3][4]

Experimental Workflow: NMR Analysis Protocol

Caption: A standardized workflow for NMR analysis from sample preparation to final data interpretation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Formula

Causality of the Experiment: Mass spectrometry measures the mass-to-charge ratio (m/z) of an ionized molecule, providing direct confirmation of its molecular weight.[5] For halogenated compounds, MS is particularly powerful due to the characteristic natural isotopic distribution of the halogen. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a distinctive "A+2" peak in the mass spectrum that is a definitive fingerprint for a monobrominated compound.

Expected Mass Spectrometry Data (ESI+):

| m/z Value (Calculated) | Assignment | Key Diagnostic Feature |

| 236.0281 | [M+H]⁺ (containing ⁷⁹Br) | Base peak of the isotopic cluster |

| 238.0260 | [M+H]⁺ (containing ⁸¹Br) | A+2 peak with ~98% relative intensity |

| 180.0546 | [M-C₄H₈+H]⁺ (Loss of isobutylene) | Common fragmentation of Boc group |

| 136.0124 | [M-Boc+H]⁺ (Loss of Boc group) | Fragmentation confirming the protecting group |

Note: M represents the neutral molecule C₈H₁₄BrNO₂.[6]

Expert Interpretation:

-

The most critical diagnostic feature is the observation of two peaks of almost equal intensity separated by 2 m/z units (e.g., at 236 and 238). This pattern is unequivocal proof of the presence of one bromine atom in the molecule.

-

High-Resolution Mass Spectrometry (HRMS) would further confirm the elemental formula C₈H₁₄BrNO₂ by matching the measured mass to the theoretical mass with an error of less than 5 ppm, providing the highest level of confidence.

-

The fragmentation pattern, particularly the loss of isobutylene or the entire Boc group, validates the presence and connectivity of the tert-butyl carbamate protecting group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of the Experiment: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, allowing for their rapid identification. While it does not provide detailed connectivity information like NMR, it serves as a quick and effective check for the presence of key functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~2975 | Medium-Strong | C-H stretch (aliphatic sp³ C-H) |

| ~1700 | Strong | C=O stretch (carbamate carbonyl) |

| ~1400 | Medium | C-N stretch |

| ~1150 | Strong | C-O stretch |

| ~600-700 | Medium | C-Br stretch |

Expert Interpretation:

-

The most prominent and diagnostic peak is the strong absorption around 1700 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in the Boc-carbamate group. Its presence is a crucial piece of corroborating evidence.

-

The other absorptions for aliphatic C-H, C-N, and C-Br bonds are all consistent with the proposed structure, and their collective presence, along with the strong carbonyl signal, completes the functional group analysis.

Logical Framework: Data Convergence for Unambiguous Elucidation

Caption: The convergence of data from NMR, MS, and IR leads to the final structural confirmation.

Conclusion

The structural elucidation of tert-butyl 3-bromoazetidine-1-carboxylate is a quintessential example of modern analytical chemistry in practice. A logical, multi-technique approach is paramount. The detailed connectivity and environmental data from ¹H and ¹³C NMR, combined with the definitive molecular weight and elemental composition from mass spectrometry (especially the characteristic bromine isotope pattern), and corroborated by the functional group information from IR spectroscopy, provides an unassailable, comprehensive, and trustworthy confirmation of the molecule's identity. This rigorous characterization ensures the integrity of this crucial building block for its downstream applications in research and development.

References

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Retrieved from [Link]

-

PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. National Library of Medicine. Retrieved from [Link]

-

SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromoazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubMed Central. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Library of Medicine. Retrieved from [Link]

-

IndiaMART. (n.d.). Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. tert-butyl 3-bromoazetidine-1-carboxylate CAS#: 1064194-10-0 [m.chemicalbook.com]

- 4. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-butyl 3-bromoazetidine-1-carboxylate CAS 1064194-10-0 properties

An In-Depth Technical Guide to tert-butyl 3-bromoazetidine-1-carboxylate

This guide provides an in-depth analysis of tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0), a critical building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The azetidine scaffold is a privileged structure in drug discovery, and this bromo-functionalized, Boc-protected derivative offers a versatile entry point for the synthesis of complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. tert-butyl 3-bromoazetidine-1-carboxylate is typically a colorless to light yellow liquid, and its stability is maintained under recommended storage conditions.[1]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1064194-10-0 | [1][2][3] |

| Molecular Formula | C₈H₁₄BrNO₂ | [1][2][3] |

| Molecular Weight | 236.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow Liquid | [1] |

| Boiling Point | 258°C | [1][4] |

| Density | 1.443 g/cm³ | [1][4] |

| Flash Point | 110°C | [1][4] |

| Purity | Typically ≥96-98% | [3][5] |

| Storage Temp. | 2-8°C, Sealed in dry conditions | [1][4] |

| InChIKey | RUTPPPNQDPSSBM-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)Br | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the material. The following nuclear magnetic resonance (NMR) data has been reported for this compound in CDCl₃.

-

¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).[1][6]

-

¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).[1][6]

The reported spectral data are consistent with the structure of tert-butyl 3-bromoazetidine-1-carboxylate.[1][6] The characteristic singlet at 1.44 ppm corresponds to the nine protons of the tert-butyl (Boc) protecting group, while the multiplets in the 4.14-4.55 ppm range are indicative of the azetidine ring protons.

Synthesis Protocol: A Validated Approach

The synthesis of tert-butyl 3-bromoazetidine-1-carboxylate can be achieved through various routes. A commonly cited method involves the reaction of 1-amino-2,3-dibromopropane hydrobromide with phenyllithium, followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[1][4][6] This approach is effective and yields the desired product in good purity after chromatographic separation.

Experimental Workflow

Caption: Synthesis workflow for tert-butyl 3-bromoazetidine-1-carboxylate.

Step-by-Step Methodology

Materials:

-

1-amino-2,3-dibromopropane hydrobromide

-

Anhydrous Tetrahydrofuran (THF)

-

Phenyllithium (PhLi) solution (e.g., 1.8 M in dibutyl ether)

-

Acetonitrile (MeCN)

-

Lithium bromide (LiBr)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc) and hexane for chromatography

-

To a flame-dried round-bottomed flask under an argon atmosphere, add 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv).

-

Add anhydrous THF and cool the resulting suspension to -78°C using a dry ice/acetone bath.

-

Slowly add the PhLi solution (3.0 equiv) via syringe. Stir the reaction mixture at -78°C for 2 hours.

-

Sequentially add MeCN, LiBr (3.0 equiv), and Boc₂O (2.0 equiv) to the reaction mixture.

-

Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

-

Pour the reaction mixture into water and wash sequentially with saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.

-

Extract the aqueous layer with diethyl ether three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexane to afford the pure tert-butyl 3-bromoazetidine-1-carboxylate.

Reactivity and Applications in Drug Discovery

tert-Butyl 3-bromoazetidine-1-carboxylate is a valuable intermediate in medicinal chemistry and fine chemical production.[3] Its utility stems from the combination of the strained azetidine ring, the acid-labile Boc protecting group, and the reactive C-Br bond.

The Boc group provides robust protection for the nitrogen atom during various chemical transformations but can be readily removed under acidic conditions to liberate the secondary amine for further derivatization. The bromine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

This compound is a key building block for more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, azetidine-containing molecules are integral to the structure of various therapeutic agents, including Janus kinase (JAK) inhibitors like Baricitinib, which are used to treat autoimmune disorders.[7][8] While the direct precursor to Baricitinib is often the corresponding 3-oxoazetidine derivative, the 3-bromo compound is a versatile starting material to access a diverse range of 3-substituted azetidines.[7][8]

Caption: Reactivity of tert-butyl 3-bromoazetidine-1-carboxylate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Hazard Identification

tert-Butyl 3-bromoazetidine-1-carboxylate is classified with the signal word "Warning".[2] The pertinent GHS hazard statements are:

Precautionary Measures & Handling

When working with this compound, the following precautionary measures should be followed:[9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Work in a well-ventilated area, preferably a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11]

-

In case of contact, wash the affected area immediately and thoroughly with soap and water.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Storage

Proper storage is critical for maintaining the quality of the reagent.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Some suppliers may provide the material stabilized with sodium thiosulfate.[5]

Conclusion

tert-Butyl 3-bromoazetidine-1-carboxylate is a cornerstone building block for the synthesis of novel chemical entities in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for medicinal chemists. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively leverage this compound to advance their research and development programs, particularly in the creation of next-generation therapeutics.

References

-

tert-Butyl 3-bromoazetidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. (n.d.). IndiaMART. Retrieved from [Link]

-

CAS: 1064194-10-0 Name: tert-butyl 3-bromoazetidine-1-carboxylate. (n.d.). Aribo Biotechnology. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Angene Chemical. Retrieved from [Link]

-

Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved from [Link]

-

tert-butyl 3-bromoazetidine-1-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett. Retrieved from [Link]

Sources

- 1. tert-butyl 3-bromoazetidine-1-carboxylate CAS#: 1064194-10-0 [m.chemicalbook.com]

- 2. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. 1064194-10-0 | CAS DataBase [m.chemicalbook.com]

- 5. 1064194-10-0 Cas No. | 1-Boc-3-bromoazetidine | Apollo [store.apolloscientific.co.uk]

- 6. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.ambeed.com [file.ambeed.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-bromoazetidine

Abstract

N-Boc-3-bromoazetidine is a pivotal building block in modern medicinal chemistry, offering a constrained four-membered azetidine scaffold that is increasingly sought after in drug discovery programs. The unique conformational rigidity of the azetidine ring can impart favorable pharmacological properties, including improved potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a field-proven method for the synthesis of N-Boc-3-bromoazetidine, delves into the underlying reaction mechanisms, and details the essential analytical techniques for its thorough characterization. Designed for researchers, chemists, and drug development professionals, this document integrates practical, step-by-step protocols with the causal scientific principles that ensure reproducibility and success.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "bioisostere" of choice for replacing more common rings like pyrrolidine and piperidine in drug candidates. Its strained nature provides a distinct three-dimensional exit vector for substituents, allowing for novel interactions with biological targets. The incorporation of this scaffold is a key strategy in navigating and exploring new chemical space.[1][2] N-Boc-3-bromoazetidine (tert-butyl 3-bromo-1-azetidinecarboxylate) serves as a versatile and highly reactive intermediate, enabling the introduction of the azetidine core through nucleophilic substitution or various cross-coupling reactions.[3][4] The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under controlled conditions later in a synthetic sequence.[5][6][7]

Synthesis of N-Boc-3-bromoazetidine: A Mechanistic Approach

The most common and reliable route to N-Boc-3-bromoazetidine begins with its hydroxyl precursor, N-Boc-3-hydroxyazetidine. The transformation is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion. While several brominating reagents can be employed, the Appel reaction provides a mild and effective method.

The Causality Behind Reagent Selection: The Appel Reaction

The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄) to convert an alcohol to the corresponding alkyl halide. The choice of this protocol is deliberate:

-

Expertise & Experience: The reaction proceeds under neutral and mild conditions, which is crucial for preserving the integrity of the acid-labile Boc-protecting group and the strained azetidine ring.

-

Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which has a strong P=O bond. This thermodynamic sink makes the reaction essentially irreversible.

-

Mechanism: The process begins with the formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol (N-Boc-3-hydroxyazetidine) then acts as a nucleophile, attacking the phosphonium species to form an alkoxyphosphonium salt. This intermediate is highly activated, making the hydroxyl group an excellent leaving group. Finally, the bromide ion, generated in the initial step, performs an Sₙ2 attack, displacing triphenylphosphine oxide and yielding the desired N-Boc-3-bromoazetidine.

Visualizing the Synthetic Workflow

The overall process is a straightforward two-step logical progression from a commercially available starting material to the final product.

Caption: Overall workflow for the synthesis of N-Boc-3-bromoazetidine.

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of the Appel reaction for bromination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by the characterization outlined in Section 3, confirms the integrity of the process.

Materials and Reagents:

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the reagents.

-

Reagent Addition: Add triphenylphosphine (1.2 eq.) to the stirred solution, followed by the portion-wise addition of carbon tetrabromide (1.2 eq.). Causality Note: Adding CBr₄ in portions helps to manage the reaction temperature and prevent potential side reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in ethyl acetate.

-

Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts) and brine. Trustworthiness Check: The wash steps are crucial for removing water-soluble impurities and the bulk of the triphenylphosphine oxide byproduct, simplifying the final purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product, N-Boc-3-bromoazetidine, is typically a colorless to pale yellow oil or liquid.[10][11]

Characterization and Data Interpretation

Thorough characterization is non-negotiable for confirming the identity, purity, and structural integrity of the synthesized N-Boc-3-bromoazetidine.

Spectroscopic and Physical Data Summary

| Parameter | Expected Value / Observation | Source |

| IUPAC Name | tert-butyl 3-bromo-1-azetidinecarboxylate | [10] |

| CAS Number | 1064194-10-0 | [11] |

| Molecular Formula | C₈H₁₄BrNO₂ | [11] |

| Molecular Weight | 236.11 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid/oil | [11][12] |

| Purity (Typical) | >97% | [10][12] |

| Storage | Store at room temperature or refrigerated (0-8 °C) | [10][12] |

¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.5-4.3 (m, 1H): This multiplet corresponds to the proton attached to the bromine-bearing carbon (CH-Br). Its downfield shift is due to the strong deshielding effect of the electronegative bromine atom.

-

δ ~4.3-4.1 (m, 4H): These multiplets represent the four protons of the two CH₂ groups on the azetidine ring adjacent to the nitrogen. They are diastereotopic and will show complex splitting patterns.

-

δ 1.45 (s, 9H): This strong singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~156.0: Carbonyl carbon (C=O) of the Boc group.

-

δ ~80.0: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

δ ~55.0 (2C): Carbons of the two CH₂ groups of the azetidine ring.

-

δ ~35.0: Carbon attached to the bromine (C-Br).

-

δ 28.4 (3C): Carbons of the three methyl groups of the Boc protector.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~1700 cm⁻¹: A strong absorption band characteristic of the carbonyl (C=O) stretch of the Boc group's carbamate.

-

~1400 cm⁻¹: C-N stretching.

-

~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected [M+H]⁺: 236.1 and 238.1 (in an approximate 1:1 ratio, characteristic of a single bromine atom).

-

Key Fragmentation: A prominent loss of the Boc group (-100 amu) or isobutylene (-56 amu) is expected under typical ionization conditions (e.g., ESI).[13]

Safety, Handling, and Storage

-

Hazard Statements: N-Boc-3-bromoazetidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or mist.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (0-8 °C) for long-term stability.[12]

References

-

Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]

-

The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids. ResearchGate. [Link]

-

Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights for the transprotection of tertiary amines with Boc2O via charged carbamates: access to both enantiomers of 2-azanorbornane-3-exo-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. N-Boc-3-bromoazetidine | 1064194-10-0 [sigmaaldrich.com]

- 11. 1064194-10-0 / N-Boc-3-BroMoazetidine | BTCpharm华祥医药 [btcpharm.com]

- 12. 1-Boc-3-bromoazetidine 97% | CAS: 1064194-10-0 | AChemBlock [achemblock.com]

- 13. benchchem.com [benchchem.com]

- 14. 1064194-10-0 Cas No. | 1-Boc-3-bromoazetidine | Apollo [store.apolloscientific.co.uk]

physical and chemical properties of 3-bromo-azetidine-1-carboxylic acid tert-butyl ester

An In-depth Technical Guide to 3-Bromo-azetidine-1-carboxylic acid tert-butyl ester

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the azetidine scaffold has emerged as a privileged structural motif. Its inherent three-dimensional character, a departure from traditional flat aromatic rings, offers superior navigation of biological space and often leads to improved physicochemical properties such as solubility. Within this class of compounds, 3-bromo-azetidine-1-carboxylic acid tert-butyl ester (also known as N-Boc-3-bromoazetidine) stands out as a cornerstone intermediate.[1][] Its utility stems from a masterful combination of features: a strained, yet synthetically accessible azetidine core; a strategically placed bromine atom, an excellent leaving group for nucleophilic substitution; and an acid-labile tert-butyloxycarbonyl (Boc) protecting group that enables controlled, sequential chemical modifications.[3][4] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular and Physical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Identity and Structure

-

Synonyms: 1-Boc-3-bromoazetidine, N-Boc-3-Bromoazetidine[5]

Caption: Chemical structure of N-Boc-3-bromoazetidine.

Physicochemical Properties

The physical properties of N-Boc-3-bromoazetidine dictate its handling, purification, and behavior in various solvent systems. The data presented below are computed properties, providing a reliable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 236.11 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Exact Mass | 235.02079 Da | [5] |

| XLogP3-AA (Lipophilicity) | 1.7 | [5] |

| Topological Polar Surface Area | 29.5 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of N-Boc-3-bromoazetidine is defined by the interplay between the reactivity of the azetidine ring, the bromo substituent, and the Boc protecting group.

Stability Profile

-

Boc Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of non-acidic conditions, including bases, nucleophiles, and many oxidizing and reducing agents.[3][4] Its primary lability is towards strong acids, which facilitate its removal via a mechanism that generates a stable tert-butyl cation.[3][8] While generally stable, prolonged exposure to even mild acids (e.g., 0.1% TFA in HPLC eluents) can lead to gradual cleavage, a critical consideration during purification and analysis.[9]

-

Azetidine Ring: The four-membered azetidine ring possesses significant ring strain. This strain can render the ring susceptible to opening under strongly acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack.[10] However, under the typical acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane), the ring generally remains intact.[11]

Core Reactivity: Nucleophilic Substitution

The primary locus of reactivity is the carbon atom bearing the bromine. The electronegative bromine atom polarizes the C-Br bond, rendering the C3 carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This Sₙ2-type reaction is the most important transformation for this building block, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Caption: General workflow for nucleophilic substitution at the C3 position.

Causality of Reactivity: The choice of solvent and base (if required to deprotonate the nucleophile) is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they effectively solvate the counter-ions without interfering with the nucleophile. The reaction proceeds via a backside attack mechanism, leading to an inversion of stereochemistry if the starting material were chiral.

Common Nucleophiles and Resulting Products:

-

Amines (R₂NH): Reaction with primary or secondary amines yields 3-aminoazetidine derivatives, a key step in the synthesis of many bioactive molecules, including kinase inhibitors.[12][13][14]

-

Azoles (e.g., Pyrazole): Heterocyclic amines like pyrazole can act as effective nucleophiles, leading to structures such as the 3-(pyrazol-1-yl)azetidine skeleton found in the drug Baricitinib.[12]

-

Thiols (RSH): Thiolates are excellent nucleophiles and react readily to form 3-thioether-azetidine derivatives.

-

Alcohols (ROH): Alkoxides react to form 3-alkoxyazetidine derivatives.

Deprotection of the Boc Group

Once the desired functionality has been installed at the C3 position, the Boc group can be efficiently removed to reveal the secondary amine. This nitrogen can then be used for subsequent synthetic transformations or may be a required feature of the final target molecule.

Protocol: Standard Boc Deprotection

-

Dissolution: Dissolve the N-Boc-3-substituted-azetidine in a chlorinated solvent such as dichloromethane (DCM).

-

Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (4-5 equivalents), to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Rationale: This protocol utilizes anhydrous acidic conditions to cleave the carbamate.[4] The volatile nature of both DCM and TFA simplifies the removal of excess reagents during workup.

Part 3: Synthesis and Handling

Representative Synthesis

N-Boc-3-bromoazetidine is typically synthesized from its corresponding alcohol, N-Boc-3-hydroxyazetidine, which in turn is often derived from the reduction of N-Boc-3-azetidinone.[7][15] The conversion of the hydroxyl group to a bromide is a standard organic transformation.

Protocol: Synthesis from N-Boc-3-hydroxyazetidine This protocol is adapted from a similar transformation.[16]

-

Inert Atmosphere: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (CBr₄) (2 equivalents).

-

Phosphine Addition: Add triphenylphosphine (PPh₃) (2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Quenching & Extraction: Upon completion, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent, to afford the title compound.[16]

Mechanism Insight: This reaction proceeds via the Appel reaction mechanism. The triphenylphosphine reacts with CBr₄ to form a phosphonium salt, which then activates the hydroxyl group, converting it into an excellent leaving group that is subsequently displaced by the bromide ion.

Safety and Handling

As a reactive chemical intermediate, proper handling of N-Boc-3-bromoazetidine is essential.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] It should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6][18] Use in a well-ventilated area or under a chemical fume hood.[18][19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18][20] It is advisable to store under an inert atmosphere to prevent degradation from moisture.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion

3-Bromo-azetidine-1-carboxylic acid tert-butyl ester is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined physical properties and predictable, versatile reactivity make it an invaluable asset for constructing novel molecular entities. By understanding the delicate balance between the stability of the Boc group, the strain of the azetidine ring, and the reactivity of the C-Br bond, researchers can strategically and efficiently build libraries of complex compounds, accelerating the journey from a synthetic concept to a potential therapeutic agent.

References

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-bromoazetidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1148. Available at: [Link]

-

Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26286–26292. Available at: [Link]

-

American Elements. (n.d.). tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

El-Daly, S. M., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Knight Chemicals. (n.d.). tert-butyl 3-(4-bromobenzyl)azetidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. PubChem Compound Database. Retrieved from [Link]

-

Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

-

Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Beilstein Journal of Organic Chemistry, 9, 2241–2256. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Retrieved from [Link]

-

ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Wessig, P., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373–1381. Available at: [Link]

-

Yao, J.-Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2125. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-3-bromoazetidine 97% | CAS: 1064194-10-0 | AChemBlock [achemblock.com]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]

- 17. 1064194-10-0 Cas No. | 1-Boc-3-bromoazetidine | Apollo [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Utility of tert-Butyl 3-Bromoazetidine-1-carboxylate in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in contemporary drug design. Its inherent ring strain and well-defined three-dimensional geometry offer medicinal chemists a unique tool to fine-tune the physicochemical and pharmacological properties of therapeutic candidates. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Among the plethora of functionalized azetidines, tert-butyl 3-bromoazetidine-1-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 1064194-10-0 | [1] |

| Molecular Formula | C₈H₁₄BrNO₂ | [1] |

| Molecular Weight | 236.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 258 °C | [3] |

| Density | 1.443 g/cm³ | [3] |

| Flash Point | 110 °C | [3] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4] |

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H).[1]

-

¹³C NMR (126 MHz, CDCl₃): δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C).[1]

Synthesis of tert-Butyl 3-Bromoazetidine-1-carboxylate: A Detailed Protocol

The synthesis of tert-butyl 3-bromoazetidine-1-carboxylate is a critical process, and a reliable and scalable method is essential for its widespread use. A commonly employed and effective synthesis starts from 1-amino-2,3-dibromopropane hydrobromide.[1]

Experimental Protocol

Materials:

-

1-amino-2,3-dibromopropane hydrobromide

-

Anhydrous Tetrahydrofuran (THF)

-

Phenyllithium (PhLi) solution (e.g., 1.8 M in dibutyl ether)

-

Anhydrous Acetonitrile (MeCN)

-

Lithium bromide (LiBr)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon), add 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv).

-

Add anhydrous THF and cool the resulting suspension to -78 °C.

-

Slowly add a solution of phenyllithium (3.0 equiv) via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

To the reaction mixture, add anhydrous MeCN, lithium bromide (3.0 equiv), and di-tert-butyl dicarbonate (2.0 equiv).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and wash sequentially with saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.

-

Extract the aqueous layer with ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5-20%) to afford tert-butyl 3-bromoazetidine-1-carboxylate as a transparent liquid.[1] A typical reported yield for this process is around 79%.[1]

Causality Behind Experimental Choices:

-

Flame-dried glassware and inert atmosphere: These precautions are crucial to prevent the quenching of the highly reactive organolithium reagent (PhLi) by atmospheric moisture.

-

Low temperature (-78 °C): The initial reaction with PhLi is performed at low temperature to control the exothermicity of the reaction and to prevent side reactions.

-

Phenyllithium (PhLi): PhLi acts as a strong base to deprotonate the amine and facilitate the subsequent cyclization.

-

Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the azetidine nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

-

Purification by column chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Caption: Synthetic workflow for tert-butyl 3-bromoazetidine-1-carboxylate.

Reactivity Profile: A Versatile Electrophile for Nucleophilic Substitution

The synthetic utility of tert-butyl 3-bromoazetidine-1-carboxylate lies in its ability to act as an electrophile at the C3 position of the azetidine ring. The bromine atom serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This reactivity is influenced by a combination of factors, including the ring strain of the four-membered ring and the electronic effect of the N-Boc protecting group.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, which typically proceeds via an Sₙ2 mechanism. This is characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

General Reaction Scheme:

Caption: General scheme for nucleophilic substitution reactions.

A diverse array of nucleophiles can be employed in these reactions, leading to a wide range of 3-substituted azetidine derivatives. This versatility is a key reason for its prominence in medicinal chemistry.

Examples of Nucleophilic Substitution Reactions:

While specific, direct literature examples with yields for a wide range of nucleophiles are not always consolidated, the general reactivity pattern is well-established in the synthesis of various pharmaceutical intermediates. For instance, the synthesis of intermediates for the JAK inhibitor Baricitinib involves the reaction of a related 3-substituted azetidine with nucleophiles.[5]

-

With Amines: Primary and secondary amines can act as nucleophiles to form 3-aminoazetidine derivatives. These reactions are fundamental in introducing basic nitrogen atoms, which are common features in many biologically active molecules.

-

With Thiols: Thiols and thiophenols can displace the bromide to yield 3-thioazetidines. The resulting thioether linkage is a valuable functional group in drug design.

-

With Azides: Sodium azide is a common nucleophile used to introduce the azido group, which can then be reduced to a primary amine or used in click chemistry reactions.

-

With Carbon Nucleophiles: While less common, stabilized carbanions can also be used to form new carbon-carbon bonds at the C3 position.

Mechanistic Considerations: The Interplay of Ring Strain and Electronics

The reactivity of the azetidine ring is a fascinating interplay of ring strain and electronic effects. The inherent strain in the four-membered ring (approximately 26 kcal/mol) influences the geometry and energy of the transition state in nucleophilic substitution reactions.

The N-Boc protecting group plays a crucial dual role. Electronically, the carbonyl group of the carbamate withdraws electron density from the nitrogen atom, which in turn can influence the electrophilicity of the C3 carbon. Sterically, the bulky tert-butyl group can direct the approach of the incoming nucleophile.

The Sₙ2 pathway is generally favored for secondary halides like this, and the backside attack mechanism is well-established. However, the constrained nature of the azetidine ring might affect the transition state geometry compared to acyclic systems. The possibility of competing Sₙ1 pathways, involving a transient azetidin-3-yl cation, or elimination reactions should always be considered, especially with more hindered nucleophiles or under forcing reaction conditions.

Strategic Applications in Drug Discovery

The true value of tert-butyl 3-bromoazetidine-1-carboxylate is realized in its application as a key building block in the synthesis of a diverse range of biologically active molecules.

Janus Kinase (JAK) Inhibitors

A prominent example of the utility of this building block is in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib .[5] Baricitinib is an approved therapeutic for the treatment of rheumatoid arthritis. The azetidine moiety is a critical component of the pharmacophore, and its synthesis relies on intermediates derived from 3-functionalized azetidines.

G-Protein Coupled Receptor (GPCR) Modulators

The azetidine scaffold is also frequently incorporated into ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. The rigid nature of the azetidine ring can help to lock in a specific conformation of the ligand, leading to improved potency and selectivity.

Kinase Inhibitors

Beyond JAK inhibitors, the azetidine motif is found in a variety of other kinase inhibitors. The ability to introduce diverse functionality at the 3-position allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Spirocyclic Compounds

tert-Butyl 3-bromoazetidine-1-carboxylate can also serve as a precursor for the synthesis of novel spirocyclic compounds. The azetidine ring can be one of the rings in a spirocyclic system, which are of great interest in drug discovery due to their unique three-dimensional structures.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

tert-Butyl 3-bromoazetidine-1-carboxylate has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its well-defined synthesis, predictable reactivity, and the unique structural features it imparts to molecules make it a highly sought-after intermediate. A thorough understanding of its synthesis, reactivity, and mechanistic nuances, as outlined in this guide, will empower researchers to leverage its full potential in the design and synthesis of the next generation of therapeutic agents. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the strategic importance of building blocks like tert-butyl 3-bromoazetidine-1-carboxylate is only set to increase.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Available from: [Link]

-

NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

-

Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

-

IndiaMART. Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99%. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubMed. Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis. Available from: [Link]

-

Chem-Station Int. Ed. Mitsunobu Reaction. 2014. Available from: [Link]

-

ResearchGate. Oxidative reactions of thiophenols with TBHP. Available from: [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available from: [Link]

- Samec, J. S. M. et. al.

-

NIH. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. 2019. Available from: [Link]

-

Stanford University. COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS. Available from: [Link]

-

ResearchGate. Reaction of tert‐butyl phenylperacetate (50) with thiophenol (51). Available from: [Link]

-

NIH. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available from: [Link]

-

University of Oslo. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available from: [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

ResearchGate. Spiro Compounds: A Brief History. Available from: [Link]

-

NIH. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Available from: [Link]

-

Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. 2018. Available from: [Link]

-

The Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. Available from: [Link]

-

PubChem. Tert-butyl 3-oxoazetidine-1-carboxylate. Available from: [Link]

Sources

- 1. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 2. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-bromoazetidine-1-carboxylate CAS#: 1064194-10-0 [m.chemicalbook.com]

- 4. tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [sigmaaldrich.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of tert-butyl 3-bromoazetidine-1-carboxylate

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl 3-Bromoazetidine-1-carboxylate

Foreword

In the landscape of modern drug discovery, the strategic incorporation of strained ring systems has become a paramount tool for modulating physicochemical properties and exploring novel chemical space. The azetidine scaffold, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and enhance aqueous solubility. Among the plethora of functionalized azetidines, tert-butyl 3-bromoazetidine-1-carboxylate has emerged as a uniquely versatile and indispensable building block. Its reactivity is governed by the interplay between the strained ring, the sterically demanding tert-butoxycarbonyl (Boc) protecting group, and the strategically placed, reactive bromine atom. This guide offers a comprehensive exploration of the reactivity profile of this key intermediate, providing researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to harness its full synthetic potential.

Foundational Principles: Structure and Electronic Profile

tert-Butyl 3-bromoazetidine-1-carboxylate (C₈H₁₄BrNO₂) is a stable, colorless to light yellow liquid at room temperature.[1][2] The core of its reactivity lies in its structure:

-

Azetidine Ring: The four-membered ring is inherently strained, which can influence bond angles and reactivity compared to larger, more flexible heterocycles.

-

Bromine at C3: The carbon-bromine bond is the primary reactive site. The electronegative bromine atom polarizes the C-Br bond, rendering the C3 carbon electrophilic and susceptible to attack by nucleophiles. This bromine also serves as a synthetic handle for organometallic cross-coupling reactions.

-

Boc Protecting Group: The tert-butoxycarbonyl group on the nitrogen atom serves two critical functions: it deactivates the nitrogen, preventing it from interfering in reactions at the C3 position, and its steric bulk can influence the stereochemical outcome of certain reactions. It is stable under a wide range of conditions but can be readily removed under acidic conditions.

This combination of features makes it a high-purity chemical intermediate widely used in the synthesis of Active Pharmaceutical Ingredients (APIs).[3]

The Workhorse Transformation: Nucleophilic Substitution

The most fundamental reaction of tert-butyl 3-bromoazetidine-1-carboxylate is the nucleophilic substitution of the bromide at the C3 position. This transformation, typically proceeding via an SN2 mechanism, provides a direct and efficient route to a diverse array of 3-substituted azetidines.

Causality Behind Experimental Choices

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For weakly acidic nucleophiles like alcohols and phenols, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to generate the corresponding alkoxide or phenoxide in situ. Anhydrous polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cation of the base without interfering with the nucleophile. For amine nucleophiles, which are more basic, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient to scavenge the HBr byproduct, and a polar solvent like acetonitrile (CH₃CN) facilitates the reaction.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Reagents & Conditions | Product |

| Oxygen | Phenol | NaH, DMF, 0 °C to RT | tert-butyl 3-phenoxyazetidine-1-carboxylate |

| Nitrogen | Benzylamine | K₂CO₃, CH₃CN, 80 °C | tert-butyl 3-(benzylamino)azetidine-1-carboxylate |

| Sulfur | Thiophenol | K₂CO₃, DMF, RT | tert-butyl 3-(phenylthio)azetidine-1-carboxylate |

| Carbon | Diethyl malonate | NaH, THF, RT to 60 °C | tert-butyl 3-(bis(ethoxycarbonyl)methyl)azetidine-1-carboxylate |

Experimental Protocol: Synthesis of tert-butyl 3-phenoxyazetidine-1-carboxylate

This protocol serves as a self-validating system for O-arylation at the C3 position.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) and cool the suspension to 0 °C using an ice bath.

-

Nucleophile Deprotonation: Slowly add a solution of phenol (1.1 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

-

Electrophile Addition: Add a solution of tert-butyl 3-bromoazetidine-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Advanced C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

The bromine atom provides a powerful handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of more complex azetidine derivatives that are often inaccessible via direct substitution.[4][5]

Suzuki-Miyaura Coupling: Accessing 3-Aryl and 3-Heteroaryl Azetidines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) bonds by coupling the bromoazetidine with an aryl or heteroaryl boronic acid (or its ester).

-

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like those of the Buchwald family often accelerate the reductive elimination step.[6]

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Versatile Route to 3-Aminoazetidines

For the synthesis of N-arylated or N-alkylated 3-aminoazetidines, the Buchwald-Hartwig amination offers a powerful alternative to direct nucleophilic substitution, particularly for less nucleophilic amines.[7]

-

Protocol Considerations: These reactions require a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS). The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.

Ring Strain and Stability: Potential for Ring-Opening

While a robust building block, the inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under specific conditions. This is not always an undesirable side reaction and can be exploited synthetically.

-

Conditions: Strong nucleophiles, particularly in combination with Lewis acids or under harsh acidic conditions that protonate the ring nitrogen (after Boc deprotection), can lead to cleavage of the C-N bonds.

-

Synthetic Utility: The controlled ring-opening of functionalized azetidines can provide access to valuable, stereochemically defined 1,3-aminoalcohols or other substituted propane derivatives.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of tert-butyl 3-bromoazetidine-1-carboxylate.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, ideally refrigerated at 2-8°C.[2]

-

Safety: This chemical is classified as harmful and an irritant.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.[9]

-

Conclusion

tert-Butyl 3-bromoazetidine-1-carboxylate is a cornerstone intermediate for medicinal chemistry, offering a reliable and versatile platform for the introduction of the azetidine motif. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling at the C3 position, providing access to a vast chemical space of novel compounds.[3][10] A thorough understanding of the principles governing its reactivity, coupled with the application of robust, field-tested protocols as outlined in this guide, empowers chemists to effectively leverage this building block in the design and synthesis of next-generation therapeutics.

References

-

Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99% . IndiaMART. [Link]

-

tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 . PubChem. [Link]

-